Linaprazan is synthesized from a series of derivatives related to imidazopyridine. Its classification as a P-CAB indicates that it functions by reversibly inhibiting the H+/K+-ATPase enzyme, which is crucial for gastric acid secretion. This class of drugs has gained attention due to their rapid onset of action and ability to maintain efficacy without the need for prior acid activation, unlike proton pump inhibitors .
The synthesis of linaprazan involves several chemical transformations that yield its active form. The compound is derived from the imidazopyridine family, which has been explored for its acid-blocking properties.
The synthesis parameters are optimized for yield and purity, with specific attention to reaction conditions such as temperature, solvent choice, and reaction time .
Linaprazan has a molecular formula of and a molecular weight of approximately 370.46 g/mol. Its structural features include:
Linaprazan primarily engages in reversible binding reactions with the H+/K+-ATPase enzyme. The key chemical interactions include:
These interactions facilitate rapid acid suppression without requiring prior activation by acidic conditions .
Linaprazan acts by binding to the gastric H+/K+-ATPase transporter located on parietal cells in the stomach lining.
The mechanism allows for a rapid onset of action and does not depend on gastric acidity for activation .
Linaprazan exhibits several notable physical and chemical properties:
Linaprazan's primary application lies in treating acid-related disorders such as gastroesophageal reflux disease and peptic ulcers. Its rapid action and prolonged effect make it suitable for managing conditions that require immediate and sustained acid suppression.
Proton pump inhibitors (PPIs) revolutionized acid-related disease management after their introduction in the 1980s by irreversibly blocking gastric H⁺/K⁺-ATPase. However, their clinical utility is constrained by pharmacokinetic limitations:
P-CABs emerged to address these shortcomings. Early agents like SCH28080 (1980s) demonstrated proof-of-concept but were abandoned due to hepatotoxicity [1]. Revaprazan (marketed in South Korea/India) and vonoprazan (Japan/globally) subsequently validated the P-CAB class, offering rapid, pH-stable inhibition [1] [5]. Linaprazan (AZD0865), developed by AstraZeneca, entered Phase II trials but was discontinued due to insufficient durability of effect and elevated liver transaminases at therapeutic doses [3] [7].
Table 1: Comparative Properties of PPIs and P-CABs
Property | PPIs | P-CABs |
---|---|---|
Onset of maximal effect | 3–5 days | 1 day |
Activation required | Acid-dependent | None |
Binding mechanism | Covalent (irreversible) | Ionic (reversible) |
Influence of CYP2C19 | Significant | Minimal |
pH stability | Low (requires coating) | High |
Nocturnal acid control | Suboptimal | Superior |
The gastric H⁺/K⁺-ATPase is a P-type ATPase exchanging cytoplasmic H⁺ for luminal K⁺. Its transmembrane domain contains a K⁺-binding pocket lined by carboxylic residues (e.g., Glu795, Glu820) and a critical lysine (Lys791 in hog ATPase) that enables proton extrusion at pH <1.0 [2] [9].
PPI Mechanism (Covalent Inhibition)
P-CAB Mechanism (Reversible Inhibition)
P-CABs like linaprazan are weak bases (pKa 5.6–9.3) that remain stable in acid. They accumulate in parietal cells and bind the K⁺ site competitively:
Table 2: Binding Kinetics of Selected Acid Inhibitors
Agent | Binding Target | K⁺-Competitive IC₅₀ | Dissociation Half-life |
---|---|---|---|
Linaprazan | H⁺/K⁺-ATPase K⁺ site | 1.0 ± 0.2 μM | <2 minutes |
Vonoprazan | H⁺/K⁺-ATPase K⁺ site | 0.018 nM | 12.5 hours |
Omeprazole | Cysteine residues | N/A | Irreversible |
Linaprazan’s Molecular Optimization
Linaprazan’s imidazo[1,2-a]pyridine scaffold enables K⁺-competitive binding (IC₅₀: 1.0 μM in rabbit gastric glands) [10]. Pharmacokinetic studies in rats revealed:
Structural Basis of Inhibition
Homology modeling based on SERCA ATPase shows P-CABs dock near transmembrane segments TM4/TM6, where Tyr799 stabilizes binding via hydrogen bonding. The absence of covalent modification allows immediate reversibility upon drug clearance [2] [5].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1